A Comprehensive Technical Guide to 2-Fluoro-5-nitrotoluene (CAS 455-88-9)
A Comprehensive Technical Guide to 2-Fluoro-5-nitrotoluene (CAS 455-88-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitrotoluene, with the Chemical Abstracts Service (CAS) number 455-88-9, is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its structural features, including a fluorine atom and a nitro group on a toluene backbone, make it a versatile intermediate for the synthesis of a wide range of complex organic molecules.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, applications, and safety considerations of 2-Fluoro-5-nitrotoluene, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
2-Fluoro-5-nitrotoluene is a pale yellow to light brown crystalline solid at room temperature.[1] It is characterized by the following quantitative data:
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₂ | [1][3][4] |
| Molecular Weight | 155.13 g/mol | [3][4][5] |
| Melting Point | 36-41 °C | [1][3][6] |
| Boiling Point | 99.3-100 °C at 13 mmHg | [1][3][6] |
| Density | 1.274 g/cm³ | [1] |
| Flash Point | 105 °C | [1][3][6] |
| Vapor Pressure | 0.147 mmHg at 25°C | [1] |
| Refractive Index | 1.53 | [1] |
| InChI Key | XUCYJGMIICONES-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(ccc1F)--INVALID-LINK--=O | [5] |
Synthesis and Experimental Protocols
2-Fluoro-5-nitrotoluene is produced industrially through the selective nitration of 2-fluorotoluene.[1] It can also be synthesized via the fluorination of 2-chloro-5-nitrotoluene. Detailed experimental protocols for both methods are provided below.
Nitration of 2-Fluorotoluene
This method involves the direct nitration of 2-fluorotoluene using a nitrating mixture.
Experimental Protocol:
-
In a 50L reactor, add 25 kg of o-fluorotoluene.
-
Cool the reactor to 20°C using a water bath under normal pressure.
-
While stirring, slowly drip in a nitration mixture consisting of 24 kg of nitric acid and 16.2 kg of sulfuric acid.
-
Maintain the reaction temperature between 30-35°C for 3 hours. This will yield a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.
-
After the reaction is complete, allow the mixture to settle and separate the acid layer. The lower inorganic layer is the spent acid, which can be recovered. The upper organic layer contains the product mixture.
-
Wash the organic layer with water and then with an alkaline solution until it is neutral.
-
Perform vacuum rectification of the neutralized organic layer using a glass filament packed rectification tower to separate the isomers and obtain pure 2-fluoro-5-nitrotoluene.
Fluorination of 2-Chloro-5-nitrotoluene
This method utilizes a palladium-catalyzed fluorination reaction.
Experimental Protocol:
-
To an oven-dried, resealable reaction tube equipped with a stir bar, add 2-chloro-5-nitrotoluene (0.12 mmol), BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%), and AgF (23 mg, 0.18 mmol).
-
Add 2 mL of toluene to the reaction tube.
-
Seal the tube with a screw-cap inside a glove box.
-
Remove the tube from the glove box, wrap it in aluminum foil, and place it in a preheated oil bath at the desired temperature with vigorous stirring.
-
After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Add 4-fluorotoluene (13.2 µL, 0.12 mmol, 1 equiv) and dodecane (27.3 µL, 0.12 mmol, 1 equiv) as internal standards.
-
Filter the reaction mixture through a plug of Celite to remove all solid materials.
-
Analyze the filtrate by ¹⁹F NMR to determine the yield and by Gas Chromatography (GC) to determine the conversion.[6]
Applications in Drug Discovery and Agrochemicals
2-Fluoro-5-nitrotoluene serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][7][8] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final active pharmaceutical ingredient (API).[1]
A key application is its use as a precursor for the synthesis of 2-fluoro-5-aminotoluene through the reduction of the nitro group. This amine is a valuable intermediate for creating more complex molecules. For instance, substituted pyridinyl sulfonamides, which are potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), can be synthesized using intermediates derived from 2-fluoro-5-aminotoluene. One such inhibitor is GSK2126458, which has been evaluated in clinical trials for cancer treatment.[1]
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
The synthesis of such complex molecules often involves a multi-step workflow. A generalized experimental workflow starting from 2-Fluoro-5-nitrotoluene to a key pyridinyl intermediate for PI3K/mTOR inhibitors is outlined below.
In the agrochemical sector, 2-Fluoro-5-nitrotoluene is used in the formulation of herbicides and pesticides, where the fluorine atom can enhance the biological activity and stability of the final product.
Safety and Handling
2-Fluoro-5-nitrotoluene is considered a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4[6]
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 2[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]
Handling and Storage:
-
Wear protective gloves, clothing, eye, and face protection.[3]
-
Use only in a well-ventilated area.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, and spray.[3]
-
Store in a well-ventilated place. Keep the container tightly closed.[6]
-
In case of contact with skin, wash with plenty of soap and water.[6]
-
If in eyes, rinse cautiously with water for several minutes.[6]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[6]
-
If swallowed, call a poison center or doctor if you feel unwell.[6]
Conclusion
2-Fluoro-5-nitrotoluene is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its unique chemical properties make it a key starting material for the production of a variety of complex molecules, including advanced drug candidates targeting critical signaling pathways in diseases like cancer. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and application of this important chemical.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Fluoro-5-nitrotoluene [zjjtxc.com]
- 8. rroij.com [rroij.com]





